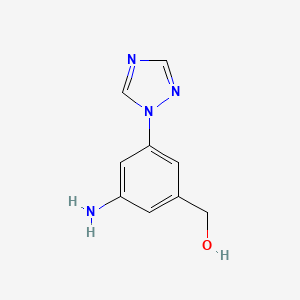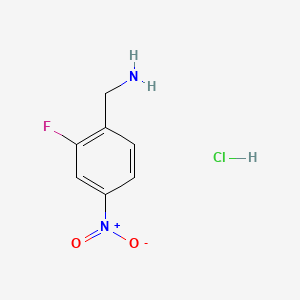
(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazoles are a class of organic compounds that contain a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
The synthesis of 1,2,4-triazoles typically involves the reaction of thiosemicarbazides with α-haloketones . Another method uses succinic anhydride, aminoguanidine hydrochloride, and other starting materials .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . The exact structure can vary depending on the specific compound and its substituents .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including reactions with various electrophiles and nucleophiles . They can also participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary depending on the specific compound. For example, some 1,2,4-triazoles are soluble in water, methanol, ethanol, and chloroform .Aplicaciones Científicas De Investigación
Anticancer Agents
Compounds containing 1,2,4-triazole derivatives, such as “(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol”, have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Inhibitor of Mitochondrial and Chloroplast Function
“(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol” has been identified as an inhibitor of mitochondrial and chloroplast function . This property makes it a valuable tool in the study of these organelles’ roles in cellular function and disease.
Herbicide and Cotton Defoliant
Commercial grade “(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol”, which generally contains catalase anti-inhibitory impurities, is used as a herbicide and cotton defoliant . This application is particularly important in agriculture, where controlling unwanted plant growth and preparing cotton plants for harvest are critical tasks.
Drug Discovery
1,2,4-triazole derivatives, including “(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol”, have found broad applications in drug discovery . Their ability to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Organic Synthesis
“(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol” and its derivatives have wide applications in organic synthesis . Their high chemical stability and strong dipole moment make them useful in various synthetic methodologies .
Supramolecular Chemistry
1,2,4-triazole derivatives are used in supramolecular chemistry due to their ability to form hydrogen bonds and their aromatic character . They can be used to create complex structures with unique properties .
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 3(5)-amino-1,2,4-triazoles, have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase . These targets play crucial roles in cellular signaling, gene expression, and immune response, respectively.
Mode of Action
Similar compounds like 3(5)-amino-1,2,4-triazoles typically interact with their targets by binding to the active site, thereby inhibiting the target’s function .
Biochemical Pathways
Given that similar compounds inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase , it can be inferred that this compound may affect pathways related to cellular signaling, gene expression, and immune response.
Result of Action
Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting potential anti-cancer effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-amino-5-(1,2,4-triazol-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-8-1-7(4-14)2-9(3-8)13-6-11-5-12-13/h1-3,5-6,14H,4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETIIBMXFIOEOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N2C=NC=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)



![(2S)-2-Amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid](/img/structure/B591566.png)





![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)